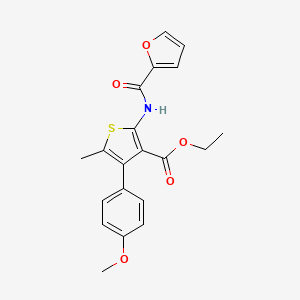
Ethyl 2-(furan-2-carboxamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(furan-2-carboxamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H19NO5S and its molecular weight is 385.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(furan-2-carboxamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of furan, thiophene, and methoxy groups, which are often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.
Anticancer Activity
- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In a study evaluating its effects on various human cancer types, it exhibited significant growth inhibition in lung carcinoma (GI % = 71.8) and renal cancer cell lines (GI % = 66.02) .
- Mechanism of Action : The anticancer effects are attributed to its ability to induce apoptosis and disrupt the cell cycle. Specifically, it has been noted to cause G0–G1 phase arrest in treated cells, leading to decreased progression into the S phase .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific kinases:
- CDK2 and TRKA Kinases : Inhibitory assays revealed that this compound demonstrated IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent targeting these pathways .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Lung Carcinoma | GI % = 71.8 | |
| Anticancer | Renal Carcinoma | GI % = 66.02 | |
| Enzyme Inhibition | CDK2 | IC50 = 0.09 µM | |
| Enzyme Inhibition | TRKA | IC50 = 0.45 µM |
Case Studies
- Case Study on Lung Cancer : A detailed analysis was conducted on the effects of the compound on lung cancer cell lines (HOP-92 and NCI-H460). The results indicated that treatment with this compound led to significant apoptosis and reduced cell viability .
- Renal Cancer Evaluation : Another study focused on renal carcinoma cell lines (RFX 393) highlighted the compound's ability to inhibit cell growth effectively, further supporting its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-4-25-20(23)17-16(13-7-9-14(24-3)10-8-13)12(2)27-19(17)21-18(22)15-6-5-11-26-15/h5-11H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQVBZZWRTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













